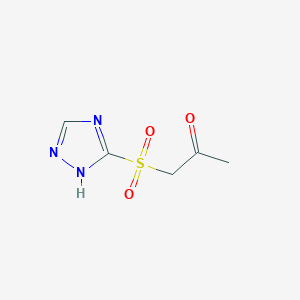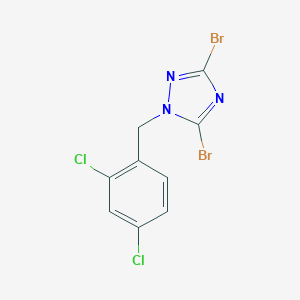![molecular formula C17H24N2O B262623 N-cyclohexyl-N'-[(1-phenylcyclopropyl)methyl]urea](/img/structure/B262623.png)
N-cyclohexyl-N'-[(1-phenylcyclopropyl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N'-[(1-phenylcyclopropyl)methyl]urea, also known as CPPU, is a synthetic plant growth regulator that has gained significant attention in the field of agriculture and horticulture. CPPU belongs to the family of urea derivatives and is used to increase the yield and quality of fruits, vegetables, and ornamental plants. CPPU has been found to be effective in promoting cell division, elongation, and differentiation in plants, leading to improved growth and development.
作用机制
N-cyclohexyl-N'-[(1-phenylcyclopropyl)methyl]urea works by binding to the cytokinin receptors in plants, which are responsible for regulating cell division and growth. By binding to these receptors, N-cyclohexyl-N'-[(1-phenylcyclopropyl)methyl]urea stimulates cell division and elongation, leading to increased growth and development.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-[(1-phenylcyclopropyl)methyl]urea has been found to have a range of biochemical and physiological effects on plants, including increased photosynthesis, improved nutrient uptake, and enhanced stress tolerance. N-cyclohexyl-N'-[(1-phenylcyclopropyl)methyl]urea has also been shown to regulate the expression of genes involved in plant growth and development.
实验室实验的优点和局限性
One of the main advantages of N-cyclohexyl-N'-[(1-phenylcyclopropyl)methyl]urea in lab experiments is its ability to promote rapid and uniform growth in plants, making it a useful tool for studying plant development. However, N-cyclohexyl-N'-[(1-phenylcyclopropyl)methyl]urea can also have unintended effects on plant physiology and development, making it important to carefully control dosage and timing of application.
未来方向
There are several areas of future research that could further our understanding of N-cyclohexyl-N'-[(1-phenylcyclopropyl)methyl]urea and its applications in agriculture and horticulture. These include investigating the effects of N-cyclohexyl-N'-[(1-phenylcyclopropyl)methyl]urea on different plant species and under different environmental conditions, exploring the molecular mechanisms underlying N-cyclohexyl-N'-[(1-phenylcyclopropyl)methyl]urea's effects on plant growth and development, and developing new formulations and delivery methods for N-cyclohexyl-N'-[(1-phenylcyclopropyl)methyl]urea to improve its efficacy and reduce potential side effects.
合成方法
N-cyclohexyl-N'-[(1-phenylcyclopropyl)methyl]urea is synthesized through a multistep process starting from the reaction of cyclohexylamine with 1-phenylcyclopropylcarboxylic acid, followed by the conversion of the resulting product to the corresponding acid chloride. The acid chloride is then reacted with urea in the presence of a base to obtain N-cyclohexyl-N'-[(1-phenylcyclopropyl)methyl]urea.
科学研究应用
N-cyclohexyl-N'-[(1-phenylcyclopropyl)methyl]urea has been extensively studied for its effects on various plants, including grapes, kiwifruit, apples, and strawberries. Research has shown that N-cyclohexyl-N'-[(1-phenylcyclopropyl)methyl]urea can significantly increase fruit size, yield, and quality, as well as improve the resistance of plants to environmental stressors such as drought and heat.
属性
产品名称 |
N-cyclohexyl-N'-[(1-phenylcyclopropyl)methyl]urea |
|---|---|
分子式 |
C17H24N2O |
分子量 |
272.4 g/mol |
IUPAC 名称 |
1-cyclohexyl-3-[(1-phenylcyclopropyl)methyl]urea |
InChI |
InChI=1S/C17H24N2O/c20-16(19-15-9-5-2-6-10-15)18-13-17(11-12-17)14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2,(H2,18,19,20) |
InChI 键 |
WVDNHTIVHOXTTF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)NCC2(CC2)C3=CC=CC=C3 |
规范 SMILES |
C1CCC(CC1)NC(=O)NCC2(CC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262542.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B262544.png)
![N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B262547.png)

![N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B262551.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262552.png)
![2-{[2-(Benzyloxy)benzyl]amino}ethanol](/img/structure/B262553.png)
![2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B262555.png)


![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine](/img/structure/B262567.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone](/img/structure/B262568.png)